molecular formula C23H23N3O3S2 B2392548 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 689263-12-5

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2392548
CAS No.: 689263-12-5
M. Wt: 453.58
InChI Key: BPRXRLJZOHCBJD-UHFFFAOYSA-N
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Description

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O3S2 and its molecular weight is 453.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • A study outlined the synthesis of novel compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showcasing their anti-inflammatory and analgesic properties. These compounds demonstrated significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with sodium diclofenac as a standard drug (Abu‐Hashem et al., 2020).
  • Another research highlighted the synthesis and evaluation of antitumor activity of new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, displaying potent anticancer activity on several human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Antimicrobial and Antifungal Effects

  • The synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings were investigated, showing that many of these compounds have good antibacterial and antifungal activities comparable to streptomycin and fusidic acid (Hossan et al., 2012).
  • Research on dual thymidylate synthase and dihydrofolate reductase inhibitors using a thieno[2,3-d]pyrimidine scaffold demonstrated significant inhibitory activities against both enzymes, indicating potential for cancer treatment (Gangjee et al., 2008).

Synthesis and Structural Analysis

  • The crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and a related compound were determined, highlighting a folded conformation about the methylene C atom of the thioacetamide bridge, which may be significant for understanding the interaction with biological targets (Subasri et al., 2016).

Properties

IUPAC Name

2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c1-15-11-19-21(31-15)22(28)26(13-16-7-4-3-5-8-16)23(25-19)30-14-20(27)24-17-9-6-10-18(12-17)29-2/h3-10,12,15H,11,13-14H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRXRLJZOHCBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)OC)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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